molecular formula C21H19ClF3N3OS B2701159 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1190012-86-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2701159
CAS No.: 1190012-86-2
M. Wt: 453.91
InChI Key: MXWVEQAEGVSODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a benzamide moiety substituted at the 3-position with a trifluoromethyl (-CF₃) group. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications. Its molecular formula is C₂₃H₂₂ClF₃N₃OS (exact mass to be confirmed via experimental data), structurally characterized by the benzyl group at the 5-position of the tetrahydrothiazolopyridine ring and the 3-CF₃-substituted benzamide.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS.ClH/c22-21(23,24)16-8-4-7-15(11-16)19(28)26-20-25-17-9-10-27(13-18(17)29-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,25,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVEQAEGVSODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a complex organic compound with significant potential in pharmaceutical research. This article explores its biological activity, synthesis, and potential applications based on existing literature and research findings.

Compound Overview

  • Molecular Formula : C17H18ClF3N2S
  • Molecular Weight : 376.85 g/mol
  • Chemical Structure : The compound features a thiazolo-pyridine core with a trifluoromethyl group and a benzamide moiety, contributing to its unique biological properties.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit promising antitumor activity. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of tetrahydrothiazolo-pyridine can inhibit the proliferation of various cancer cell lines. Compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity with IC50 values in the micromolar range .
CompoundCell LineIC50 (μM)Activity Type
Compound 5A5496.26 ± 0.33Antitumor
Compound 6HCC8276.48 ± 0.11Antitumor
Compound 9NCI-H35816.00 ± 9.38Antitumor

The presence of specific functional groups like nitro or chloro enhances the binding affinity to DNA, suggesting a mechanism of action involving DNA intercalation .

While the precise mechanism remains under investigation, it is believed that this compound interacts with biological targets such as enzymes or receptors involved in cancer pathways. The structural components allow for potential inhibition of key signaling pathways associated with tumor growth .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds similar to this compound may exhibit acute toxicity if ingested and cause skin irritation . Further studies are necessary to establish a comprehensive safety profile.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions including cyclization and amide formation. Key steps include:

  • Cyclization : Formation of the thiazolo-pyridine ring.
  • Amide Formation : Coupling of the benzamide moiety.
  • Purification : Techniques such as crystallization or chromatography are employed to isolate the final product .

Research Findings

  • Antitumor Efficacy : A study demonstrated that compounds derived from tetrahydrothiazolo-pyridines showed enhanced antitumor activity compared to their simpler counterparts in both 2D and 3D cell culture systems .
  • Inhibition Studies : Research indicated that certain derivatives could selectively inhibit tumor cell growth while sparing normal fibroblast cells at lower concentrations .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Benzamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound Thiazolo[5,4-c]pyridine 3-CF₃ C₂₃H₂₂ClF₃N₃OS ~506.0* Hydrochloride salt; benzyl at C5; high lipophilicity from CF₃
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide hydrochloride Thiazolo[5,4-c]pyridine 4-tert-butyl C₂₄H₂₈ClN₃OS 442.018 Bulkier tert-butyl group; lower polarity than CF₃; reduced metabolic stability
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-CF₃-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine None (carboxamide) C₂₁H₂₀F₃N₅O₂S 463.12 Pyrimidine core; thiophene and 4-methoxybenzyl groups; distinct pharmacokinetics
N-(5-chloro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzamide Triazolo[4,3-a]pyridine Unsubstituted benzamide C₁₃H₉ClN₄O 272.69 Simpler triazole core; chloro substituent; lower molecular weight

*Estimated based on structural similarity to .

Key Observations:

Core Heterocycle :

  • The target compound’s thiazolo[5,4-c]pyridine core () offers a rigid, bicyclic structure distinct from the pyrazolo[1,5-a]pyrimidine () and triazolo[4,3-a]pyridine () systems. These cores influence electronic properties and binding interactions; for example, the sulfur atom in thiazolo may enhance π-stacking or hydrogen bonding .
  • Pyrazolo[1,5-a]pyrimidine derivatives () often exhibit kinase inhibitory activity, whereas triazolo systems () are common in antiviral agents .

Substituent Effects: The 3-CF₃ group on the benzamide in the target compound increases lipophilicity and metabolic stability compared to the 4-tert-butyl substituent in . The -CF₃ group’s electron-withdrawing nature may also enhance binding to hydrophobic pockets in target proteins .

Physicochemical Properties: The hydrochloride salt form in both the target compound and improves aqueous solubility, critical for oral bioavailability.

Pharmacological Activity (Inferred from Structural Features)

While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:

  • : The 4-tert-butyl analog’s bulkier substituent may reduce binding affinity compared to the target compound’s -CF₃ group, which is smaller and more electronegative .
  • : The pyrazolo[1,5-a]pyrimidine scaffold is associated with kinase inhibition (e.g., JAK2/STAT pathways), suggesting divergent therapeutic applications compared to thiazolo-based compounds .
  • : The triazolo[4,3-a]pyridine core in is structurally minimalistic, likely favoring ease of synthesis but limiting target selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of the thiazolo[5,4-c]pyridine core via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Benzylation at the 5-position using benzyl halides, followed by coupling with 3-(trifluoromethyl)benzoyl chloride in pyridine or DMF .
  • Validation : Monitor reaction progress via TLC, and confirm intermediate structures using HPLC-MS and ¹H NMR. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound spectroscopically?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the benzyl group (δ ~4.5 ppm, singlet for CH₂), aromatic protons (δ ~7.2–8.1 ppm), and thiazole protons (δ ~3.0–3.5 ppm for tetrahydrothiazole) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterion .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Iterative Analysis :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • For crystallographic discrepancies (e.g., hydrogen bonding patterns), compare experimental XRD data with DFT-optimized structures .
  • Apply statistical validation (R-factors, electron density maps) to confirm molecular packing motifs .

Q. What computational strategies predict protein-ligand binding affinity for this compound?

  • Docking Protocols :

  • Use Glide XP with OPLS4 force field to model hydrophobic enclosure and hydrogen-bonding interactions .
  • Incorporate water desolvation penalties and charged hydrogen-bond scoring .
  • Validate against experimental IC₅₀ data (e.g., enzyme inhibition assays) to refine docking poses .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Process Chemistry Considerations :

  • Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. NaH) to minimize side reactions .
  • Use catalytic Pd/C for hydrogenolysis steps to remove protecting groups .
  • Implement Design of Experiments (DoE) to optimize temperature, stoichiometry, and stirring rates .

Q. What structural modifications enhance bioactivity in analogs?

  • SAR Strategies :

  • Replace the benzyl group with substituted aryl rings (e.g., 4-Cl, 3-CF₃) to probe steric/electronic effects .
  • Modify the trifluoromethyl group to nitro or cyano substituents to alter electron-withdrawing properties .
  • Test analogs in in vitro assays (e.g., kinase inhibition) and correlate with logP/PSA values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.